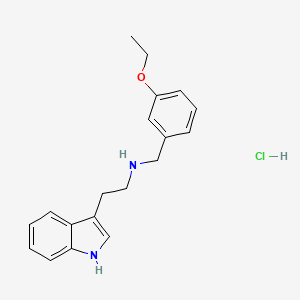![molecular formula C15H19N3O2 B5468280 2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B5468280.png)
2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide often involves multi-step chemical reactions that lead to the formation of oxadiazole scaffolds. For instance, one study describes the sequential transformation of indole-based compounds into various electrophiles, followed by nucleophilic substitution reactions to achieve novel oxadiazole scaffolds (Nazir et al., 2018). Another approach involves the oxidative cyclisation of hydrazones derived from specific benzaldehydes and aroylhydrazines, using chloramine-T as an oxidant to synthesize 1,3,4-oxadiazoles (Gaonkar et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class, including oxadiazole derivatives, is typically confirmed through spectral and elemental analysis. X-ray diffraction studies provide insights into the crystal structure, revealing details about molecular arrangements, hydrogen bonding, and π···π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole compounds can lead to the formation of various biologically active molecules. For example, the nucleophilic substitution reaction of oxadiazole scaffolds with different electrophiles results in compounds with significant inhibitory potential against enzymes like urease (Nazir et al., 2018). These reactions are crucial for the development of therapeutic agents.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of oxadiazole rings, aromatic substituents, and other functional groups can significantly affect these properties, though specific studies detailing these aspects for this compound were not identified in the available literature.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo further chemical transformations, are key aspects of these compounds. The oxadiazole core, in particular, is known for its electron-withdrawing effects, which can influence the electrophilic and nucleophilic properties of the molecule, as well as its potential for bioactivity (Gaonkar et al., 2006).
Wirkmechanismus
Target of Action
Compounds containing similar structures, such as imidazole and 1,2,4-oxadiazole, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Compounds with similar structures, such as imidazole and 1,2,4-oxadiazole, are known to interact with their targets through various mechanisms . For instance, they can act as ligands, coordinating through nitrogen atoms , or form hydrogen bonds with their targets .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(16-14(19)15(2,3)4)13-17-12(18-20-13)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZIQADZERLKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5468208.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5468209.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5468231.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5468238.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5468256.png)
![(3,7-dimethyl-2,6-octadien-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5468258.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5468263.png)

![4-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5468270.png)
![3-({1-[3-(2-oxopiperidin-1-yl)propanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5468273.png)
![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5468281.png)
![2-{[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5468288.png)
![3-nitrobenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5468291.png)